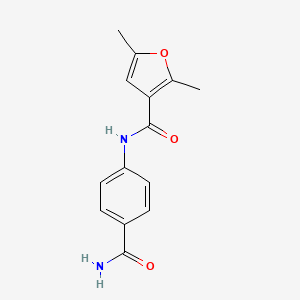
N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic compound. The exact details of this compound are not available in the sources I found .
Molecular Structure Analysis
The molecular structure of “N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide” is not available in the sources I found .
Chemical Reactions Analysis
The chemical reactions involving “N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide” are not available in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide” are not available in the sources I found .
Scientific Research Applications
Polyamide and Polyimide Synthesis
- N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide derivatives are used in synthesizing rigid-rod polyamides and polyimides. These materials are characterized by excellent thermal stability and are amorphous, making them suitable for high-performance applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Radioligand Development for PET Imaging
- Derivatives of N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide have been explored as potential radioligands for positron emission tomography (PET) imaging, particularly for visualizing peripheral benzodiazepine receptors. These compounds have shown high specific binding to peripheral benzodiazepine receptors in various organs (Matarrese et al., 2001).
Antitumor Activity
- Certain derivatives exhibit potential antitumor activity. For example, compounds such as 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have shown curative activity against specific types of leukemia, suggesting their potential as chemotherapeutic agents (Stevens et al., 1984).
DNA-Intercalating Agents
- They are investigated as minimal DNA-intercalating agents. This implies that certain derivatives can bind to DNA and potentially interfere with its functions, which is a valuable property in designing anticancer drugs (Atwell, Baguley, & Denny, 1989).
Crystal Structure Analysis
- Research has been conducted on the crystal structures of related compounds, which is crucial for understanding their chemical properties and potential applications in medicinal chemistry (Prabhuswamy et al., 2016).
Antiviral Activity
- Certain thiazole C-nucleosides, closely related to N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide, have shown promising antiviral activity against various viruses, making them candidates for antiviral drug development (Srivastava et al., 1977).
Vibrational Study for Chemical Analysis
- Vibrational studies of similar compounds provide insights into their molecular properties, which is important for chemical analysis and drug design (Saeed, Erben, & Bolte, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8-7-12(9(2)19-8)14(18)16-11-5-3-10(4-6-11)13(15)17/h3-7H,1-2H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPUANUSASEOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2598432.png)

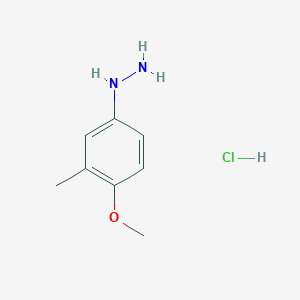
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2598435.png)
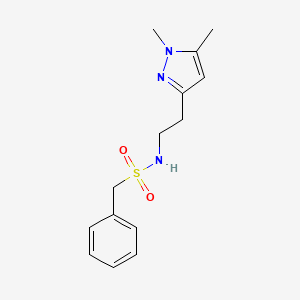
![5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2598439.png)
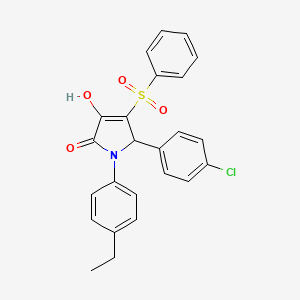
![2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2598444.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2598448.png)

![N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide](/img/structure/B2598451.png)
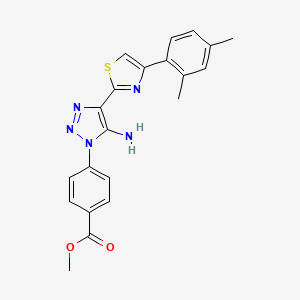
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide](/img/structure/B2598455.png)